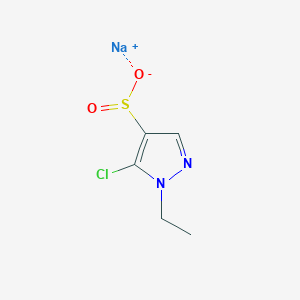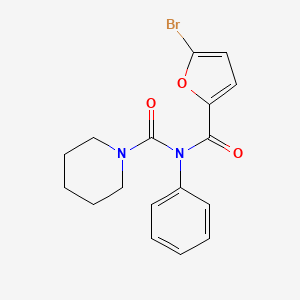![molecular formula C9H14N4S B2849203 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide CAS No. 72701-36-1](/img/structure/B2849203.png)
1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide is a complex organic compound with the molecular formula C9H14N4S. It is characterized by its unique tricyclic structure containing nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, possibly as an antiviral or antibacterial agent.
Industry: The compound can be utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide is unique due to its tricyclic structure and the presence of both nitrogen and sulfur atoms. Similar compounds include:
Tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridine-2(1H)-carbothioamide: A closely related compound with a similar structure but different functional groups.
Other tricyclic compounds: Various tricyclic compounds with different ring sizes and substituents.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Propiedades
IUPAC Name |
1,4,5-triazatricyclo[5.2.2.02,6]undec-5-ene-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c10-9(14)13-5-7-8(11-13)6-1-3-12(7)4-2-6/h6-7H,1-5H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKFXGJEVRISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=NN(CC32)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)


![2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide](/img/structure/B2849130.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2849131.png)
![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2849133.png)



![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)


![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)
